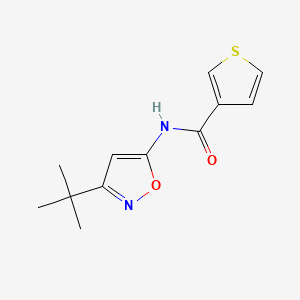![molecular formula C16H14ClNO4S B2558544 5-[2-(2-Chlorophenyl)ethenesulfonamido]-2-methylbenzoic acid CAS No. 1384815-48-8](/img/structure/B2558544.png)
5-[2-(2-Chlorophenyl)ethenesulfonamido]-2-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, density, and chemical stability .Aplicaciones Científicas De Investigación
Synthesis and Biological Screening
A study by Bassin, Cremlyn, and Swinbourne (1992) discussed the chlorosulfonation of polynuclear heterocyclic compounds, resulting in derivatives for biological screening. Although the specific compound you mentioned was not discussed, the methodology could be relevant for synthesizing similar compounds with potential biological activities. These synthesized compounds were explored as potential pest control agents, indicating a research interest in their applications for environmental and agricultural purposes (Bassin, Cremlyn, & Swinbourne, 1992).
Oxidative Desulfurization
Gao, Guo, Xing, Zhao, and Liu (2010) investigated the use of Bronsted acidic ionic liquids for the oxidative desulfurization of diesel fuel. While not directly related to the compound , the study highlights the potential for sulfonamide derivatives in catalytic processes for environmental cleanup, particularly in removing sulfur compounds from diesel to reduce pollution (Gao et al., 2010).
Anti-HIV and Antifungal Activities
Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, and Shahzad (2007) synthesized novel benzenesulfonamides with anti-HIV and antifungal activities. This indicates the potential therapeutic applications of sulfonamide derivatives in treating infections and diseases, further supporting the versatility and significance of chemical compounds like the one you're interested in for scientific research (Zareef et al., 2007).
Environmental Monitoring
A study by Ye, Bishop, Needham, and Calafat (2008) developed a method to measure environmental phenols, including parabens and triclosan, in human milk. This research underscores the importance of monitoring environmental contaminants and their potential health impacts, demonstrating the broader context in which sulfonamide derivatives might be studied for their environmental persistence and effects (Ye et al., 2008).
Agricultural Applications
Campos, Oliveira, da Silva, Pascoli, Pasquôto, Lima, Abhilash, and Fraceto (2015) explored the use of nanoparticles for the sustained release of fungicides in agriculture. This research is relevant for the development of novel delivery systems for agricultural chemicals, potentially including sulfonamide derivatives, to enhance their efficiency and reduce environmental impact (Campos et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
5-[2-(2-chlorophenyl)ethenylsulfonylamino]-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4S/c1-11-6-7-13(10-14(11)16(19)20)18-23(21,22)9-8-12-4-2-3-5-15(12)17/h2-10,18H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJPNIQPSFAZTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C=CC2=CC=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(2-Chlorophenyl)ethenesulfonamido]-2-methylbenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2558461.png)
![Ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2558462.png)
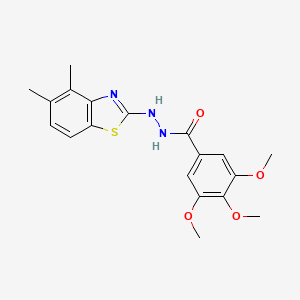
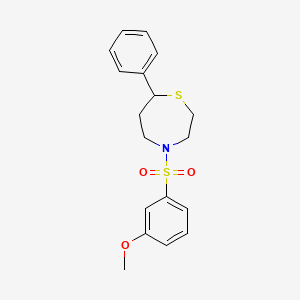
![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2558465.png)
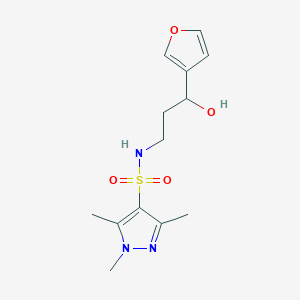
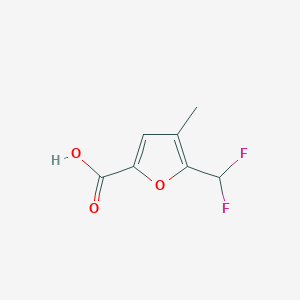
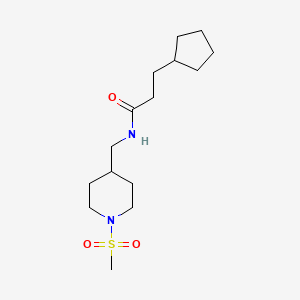
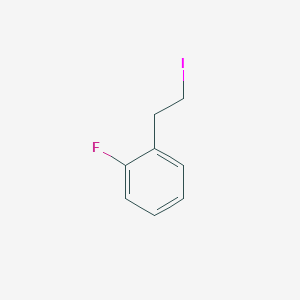
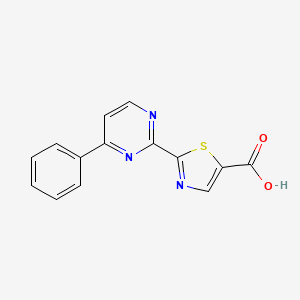
![[(2R)-1-tert-Butoxycarbonylpyrrolidin-2-yl]methylzinc iodide solution](/img/structure/B2558477.png)

![[(2S,3R)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/no-structure.png)
